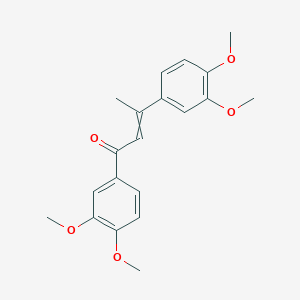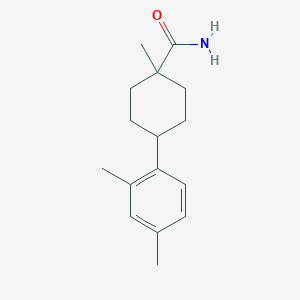
(3-Chloropropoxy)(methoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropropoxy)(methoxy)oxophosphanium: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloropropoxy group, a methoxy group, and an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropoxy)(methoxy)oxophosphanium typically involves the reaction of appropriate chloropropoxy and methoxy precursors with a phosphorus-containing reagent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chloropropoxy)(methoxy)oxophosphanium can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced species.
Substitution: Substitution reactions involving this compound can lead to the replacement of one of its functional groups with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Scientific Research Applications
Chemistry: In chemistry, (3-Chloropropoxy)(methoxy)oxophosphanium is used as a reagent in various synthetic pathways. Its unique reactivity makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound may be used to study the effects of phosphorus-containing compounds on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: While not widely used in medicine, this compound could potentially be explored for its effects on biological pathways and its potential therapeutic applications.
Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials. Its reactivity can be harnessed for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Chloropropoxy)(methoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The chloropropoxy and methoxy groups can participate in various chemical reactions, while the oxophosphanium core can interact with other molecules through coordination or covalent bonding. These interactions can lead to changes in molecular structure and function, influencing the behavior of the compound in different contexts.
Comparison with Similar Compounds
- (3-Chloropropoxy)isopropyldimethylsilane
- (3-Chloropropoxy)trimethylsilane
- (3-Chloropropoxy)fluorobenzene
Comparison: (3-Chloropropoxy)(methoxy)oxophosphanium is unique due to its oxophosphanium core, which imparts distinct reactivity compared to similar compounds. While (3-Chloropropoxy)isopropyldimethylsilane and (3-Chloropropoxy)trimethylsilane contain silicon atoms, this compound features a phosphorus atom, leading to different chemical properties and potential applications. Similarly, (3-Chloropropoxy)fluorobenzene contains a fluorobenzene moiety, which alters its reactivity compared to the methoxy and oxophosphanium groups in this compound.
Properties
CAS No. |
61047-59-4 |
|---|---|
Molecular Formula |
C4H9ClO3P+ |
Molecular Weight |
171.54 g/mol |
IUPAC Name |
3-chloropropoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C4H9ClO3P/c1-7-9(6)8-4-2-3-5/h2-4H2,1H3/q+1 |
InChI Key |
CQJWMIBKFYUZKB-UHFFFAOYSA-N |
Canonical SMILES |
CO[P+](=O)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


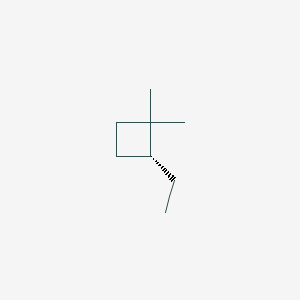

![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)

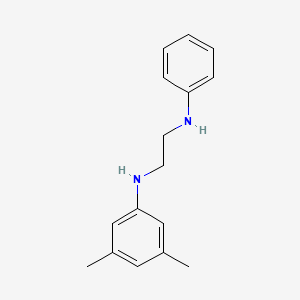
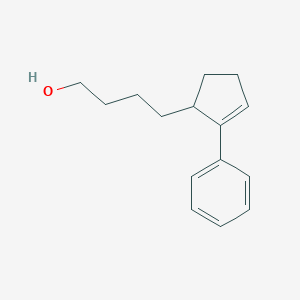
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
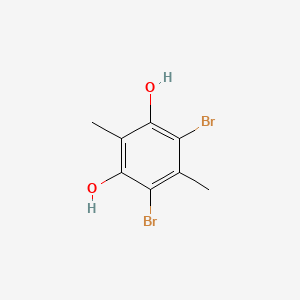
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
